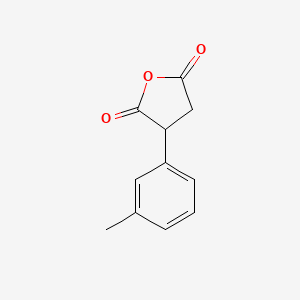

![molecular formula C34H32N4O3 B2732212 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide CAS No. 1796929-51-5](/img/structure/B2732212.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

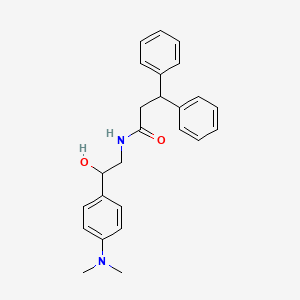

The compound is a complex organic molecule. The “bicyclo[5.4.0]” part of the name suggests it has a bicyclic structure, which means it contains two rings of atoms. The “diaza” indicates the presence of two nitrogen atoms in the molecule .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The types of chemical reactions a compound can undergo depend on its molecular structure. For example, the presence of functional groups such as carboxyl, hydroxyl, or amino groups can influence the reactivity of the molecule .Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties can be determined experimentally .Scientific Research Applications

Bioorthogonal Chemistry Applications

One study highlighted the utility of related compounds in bioorthogonal chemistry, emphasizing the selective modification of proteins via tyrosine ligation reactions. This technique facilitates the introduction of functional small molecules onto proteins and can be used for labeling cell surfaces, demonstrating the compound's relevance in protein engineering and cellular biology (Gavrilyuk et al., 2012).

Radiolabeling for PET Imaging

Another research focus involves the development of novel radiolabeling strategies for synthesizing carbon-11 radiolabeled formamides, pertinent for positron emission tomography (PET) imaging. These strategies enable the production of biomolecules containing a radiolabeled formyl group, indicating the compound's application in enhancing molecular imaging techniques (Luzi et al., 2020).

Synthetic Chemistry Advances

Research has also explored the synthesis of aryl nitriles from primary aryl amines, showcasing methods that could be applied in the synthesis or modification of similar complex molecules. These findings are instrumental for synthetic chemistry, particularly in developing pharmaceuticals and agrochemicals (Moirangthem et al., 2022).

Chemical Synthesis and Material Science

The compound's derivatives find applications in material science, as illustrated by studies on photosensitive polyamides. These applications include the development of new materials with specific light-responsive properties, relevant for electronics and photolithography (Xiao et al., 2006).

Antimicrobial Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in developing new antibacterial and antifungal agents, contributing to the ongoing search for novel antimicrobial compounds (Hafez et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(4-propan-2-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O3/c1-22(2)24-17-19-26(20-18-24)35-34(41)37-32-33(40)38(21-30(39)27-14-8-7-11-23(27)3)29-16-10-9-15-28(29)31(36-32)25-12-5-4-6-13-25/h4-20,22,32H,21H2,1-3H3,(H2,35,37,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLCBHCHEMMROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)C(C)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)

![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2732144.png)

![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)